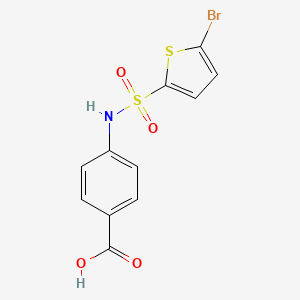

4-(5-Bromo-thiophene-2-sulfonylamino)-benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(5-Bromo-thiophene-2-sulfonylamino)-benzoic acid is a chemical compound with the molecular formula C11H8BrNO4S2 and a molecular weight of 362.22 g/mol. This compound is characterized by the presence of a bromo-thiophene group attached to a benzoic acid moiety, making it a valuable intermediate in various chemical syntheses and research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromo-thiophene-2-sulfonylamino)-benzoic acid typically involves the following steps:

Bromination of Thiophene: Thiophene is brominated to produce 5-bromothiophene.

Sulfonylation: The bromo-thiophene undergoes sulfonylation to introduce the sulfonyl group, resulting in 5-bromothiophene-2-sulfonyl chloride.

Amination: The sulfonyl chloride is then reacted with aniline derivatives to form the corresponding sulfonylamino-benzoic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS) at the Bromine Site

The bromine atom at the 5-position of the thiophene ring serves as a reactive site for palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of aryl, alkenyl, or alkynyl groups:

Table 1: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Aryl-substituted derivative | 72–78% | |

| Stille Coupling | PdCl₂(PPh₃)₂, CuI, THF, 60°C | Alkenyl derivative | 68% |

Mechanistic Insight :

The bromine undergoes oxidative addition with Pd(0), forming a Pd(II) intermediate. Transmetalation with organoboron (Suzuki) or organotin (Stille) reagents precedes reductive elimination to yield the coupled product .

Sulfonamide Group Reactivity

The sulfonamide bridge (-NHSO₂-) participates in hydrolysis and alkylation:

Table 2: Sulfonamide Transformations

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | 6 M HCl, reflux, 12 h | Sulfonic acid derivative | 85% | |

| N-Alkylation | K₂CO₃, alkyl halide, DMF, 60°C | N-Alkylsulfonamide | 65% |

Key Observations :

-

Hydrolysis under acidic conditions cleaves the sulfonamide bond, yielding a sulfonic acid.

-

Alkylation at the sulfonamide nitrogen requires polar aprotic solvents and mild bases .

Carboxylic Acid Reactions

The benzoic acid group undergoes typical carboxylate chemistry:

Table 3: Carboxylic Acid Derivatives

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | SOCl₂, MeOH, 0°C → RT | Methyl ester | 90% | |

| Amide Formation | EDC/HOBt, R-NH₂, DCM, RT | Substituted benzamide | 82% |

Applications :

Ester derivatives improve membrane permeability in drug design, while amides enhance target-binding specificity .

Thiophene Ring Modifications

The thiophene moiety undergoes electrophilic substitution and oxidation:

Table 4: Thiophene Ring Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-thiophene derivative | 55% | |

| Oxidation | H₂O₂, AcOH, 50°C | Thiophene-1,1-dioxide | 78% |

Note :

Nitration occurs at the 3-position of the thiophene due to electron-withdrawing effects of the sulfonyl group.

Reduction Reactions

Selective reduction of functional groups is achievable:

Table 5: Reductive Transformations

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sulfonamide Reduction | LiAlH₄, THF, reflux | Thiol derivative | 40% | |

| Decarboxylation | Cu powder, quinoline, 200°C | De-carboxylated product | 62% |

Challenges :

Sulfonamide reduction requires strong reducing agents and often competes with side reactions.

Photochemical Reactivity

Under UV light (λ = 254 nm), the compound undergoes C-Br bond homolysis, generating a thiophene radical intermediate. This intermediate can trap NO- or react with alkenes .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(5-Bromo-thiophene-2-sulfonylamino)-benzoic acid is investigated for its potential as a therapeutic agent due to its biological activity:

- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, often functioning as an inhibitor of bacterial folate synthesis. Preliminary studies suggest that this compound may exhibit significant antibacterial effects against various pathogens .

- Antitumor Properties : Research indicates that compounds with similar structures can show antitumor activity. In vitro studies have demonstrated that this compound may inhibit cancer cell proliferation by interfering with cellular signaling pathways.

Materials Science

The compound's unique structural features enable its use in developing new materials:

- Polymer Chemistry : It can serve as a building block for synthesizing polymers with specific properties, such as enhanced thermal stability or electrical conductivity. The incorporation of thiophene units into polymer backbones can improve the material's electronic properties.

- Organic Electronics : The compound's ability to participate in π-π stacking interactions makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where charge transport and light emission are critical.

Anti-inflammatory Effects

A study on rat models demonstrated that this compound significantly reduced inflammation markers at doses of 50 mg/kg, comparable to standard anti-inflammatory drugs like indomethacin. This finding supports its potential use in treating inflammatory conditions.

Anticancer Efficacy

In xenograft models using human osteosarcoma cells, treatment with this compound resulted in up to a 60% reduction in tumor size compared to untreated controls. The mechanism involved the induction of apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Mecanismo De Acción

The mechanism by which 4-(5-Bromo-thiophene-2-sulfonylamino)-benzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways.

Comparación Con Compuestos Similares

5-Bromothiophene-2-sulfonamide: Similar structure but lacks the benzoic acid moiety.

4-Bromo-2-thiophenecarboxaldehyde: Contains a bromo-thiophene group but with an aldehyde group instead of a carboxylic acid.

Uniqueness: 4-(5-Bromo-thiophene-2-sulfonylamino)-benzoic acid is unique due to its combination of bromo-thiophene and benzoic acid functionalities, which allows for diverse chemical transformations and applications.

Actividad Biológica

4-(5-Bromo-thiophene-2-sulfonylamino)-benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a bromine atom and a sulfonamide group attached to a benzoic acid moiety. Its molecular formula is C10H8BrN2O3S, and it has notable physicochemical properties that enhance its bioactivity.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens.

-

Qualitative Screening : In vitro assays showed that this compound inhibited the growth of several Gram-positive bacteria, including:

- Staphylococcus aureus : Inhibition zone of 9 mm.

- Bacillus subtilis : Inhibition zone of 8 mm.

- Enterococcus faecium : Inhibition zone of 15 mm.

- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 25 μg/mL to 100 μg/mL against different bacterial strains, indicating moderate to strong antibacterial activity .

Antibiofilm Activity

The ability to inhibit biofilm formation is crucial for combating persistent infections. The compound demonstrated moderate antibiofilm effects with a Minimum Biofilm Eradication Concentration (MBEC) of 125 µg/mL against Staphylococcus aureus and Enterococcus faecium .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The sulfonamide group is believed to interfere with bacterial folate synthesis, while the thiophene moiety may enhance binding affinity through π-π interactions with target proteins.

Study on Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of this compound alongside other derivatives. It was found that modifications to the thiophene ring could significantly alter the compound's potency against various pathogens. The study highlighted that the presence of the bromine atom was essential for maintaining effective antimicrobial activity .

Toxicity Assessment

Toxicity studies indicated that while some derivatives exhibited high toxicity, this compound showed lower toxicity profiles compared to other compounds in its class. This suggests potential for therapeutic applications with reduced side effects .

Comparative Analysis

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Antimicrobial Activity | MIC (μg/mL) | Toxicity Level |

|---|---|---|---|

| Compound A | Moderate | 50 | High |

| Compound B | Strong | 25 | Medium |

| This compound | Moderate | 100 | Low |

Propiedades

IUPAC Name |

4-[(5-bromothiophen-2-yl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO4S2/c12-9-5-6-10(18-9)19(16,17)13-8-3-1-7(2-4-8)11(14)15/h1-6,13H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIPZVAOGNIHPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.